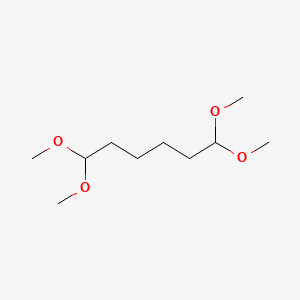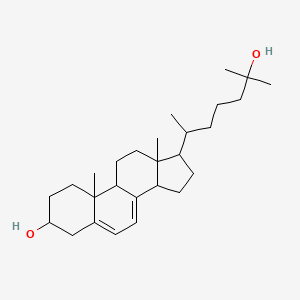![molecular formula C23H22N2O4S B12001243 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a phenyl group, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate typically involves multiple steps:
Formation of the Phenoxyacetyl Hydrazone: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetic acid to form 4-(propan-2-yl)phenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-(propan-2-yl)phenoxyacetyl hydrazine.
Condensation Reaction: The hydrazone formation is achieved by reacting 4-(propan-2-yl)phenoxyacetyl hydrazine with 4-formylphenyl thiophene-2-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to the electronic properties of the thiophene ring.
Mécanisme D'action
The mechanism of action for this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The phenyl and thiophene rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.
Phenoxyacetic acid derivatives: These compounds have the phenoxyacetic acid moiety but lack the thiophene ring.
Uniqueness
4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is unique due to the combination of the thiophene ring, phenyl group, and hydrazone linkage. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H22N2O4S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-16(2)18-7-11-19(12-8-18)28-15-22(26)25-24-14-17-5-9-20(10-6-17)29-23(27)21-4-3-13-30-21/h3-14,16H,15H2,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
FRVUEPMJVLMZBV-ZVHZXABRSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)

![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)

![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)

